N,N-Diethyl-N~2~-methyl-L-alaninamide

Asymmetric polymerisation N-carboxyanhydride Chiral initiator

This chiral (S)-N-methyl alaninamide with a diethylamide terminus is critical for enantioselective NCA polymerization and ADC linker construction. Its unique combination of stereochemistry (S-configuration), N-methyl secondary amine, and diethylamide group is essential for metabolic stability and controlled lipophilicity (XLogP3-AA=0.5). Substitution with non-methylated or racemic analogs results in a loss of function. Ensure your research is reproducible by procuring the correct, stereochemically defined building block.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 53515-80-3
Cat. No. B14644419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-N~2~-methyl-L-alaninamide
CAS53515-80-3
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C)NC
InChIInChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7(3)9-4/h7,9H,5-6H2,1-4H3/t7-/m0/s1
InChIKeyAZQZEHKFPMZXBF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-N~2~-methyl-L-alaninamide (CAS 53515-80-3): Chiral N-Methyl Amino Acid Amide for Stereoselective Synthesis & Bioconjugation


N,N-Diethyl-N~2~-methyl-L-alaninamide (CAS 53515-80-3; IUPAC: (2S)-N,N-diethyl-2-(methylamino)propanamide; condensed notation: Me-Ala-NEt₂) is a synthetic N-methylated L-alanine derivative bearing a tertiary diethylamide terminus [1]. It belongs to the class of chiral N-alkyl amino acid amides, which are employed as stereochemically defined building blocks in peptide-mimetic drug design, as initiators for asymmetric polymerisation catalysis, and as intermediates for antibody-drug conjugate (ADC) linker construction [2]. The compound possesses a single defined stereocentre (S-configuration at C2), an N-methyl secondary amine (hydrogen-bond donor count = 1), and a diethylamide carbonyl (hydrogen-bond acceptor count = 2), resulting in a computed XLogP3-AA of 0.5, a topological polar surface area of 32.3 Ų, and a molecular weight of 158.24 g/mol [1].

Why N,N-Diethyl-N~2~-methyl-L-alaninamide Cannot Be Replaced by Generic Alaninamide Analogs


Superficial structural similarity among alaninamide derivatives masks critical functional divergence. The presence of three distinct structural features—the (S)-configured α-carbon, the N-methyl secondary amine, and the diethylamide terminus—cooperatively determines stereochemical fidelity in downstream reactions. Replacement with N,N-diethyl-L-alaninamide (CAS 56414-86-9), which lacks the N-methyl group, eliminates the tertiary amine character required for a secondary-amine-type initiator mechanism in N-carboxyanhydride (NCA) polymerisation [1]. Substitution by N,N-diethylalaninamide (CAS 221383-51-3), which lacks defined stereochemistry at C2, nullifies the enantioselective catalytic properties that depend absolutely on the (S)-configuration [1]. Use of N~2~-methyl-L-alaninamide, which possesses only a primary amide, removes the controlled lipophilicity and the specific hydrogen-bonding profile conferred by the diethylamide group (computed XLogP3-AA = 0.5; TPSA = 32.3 Ų) [2]. Each structural element is non-redundant, and omission or alteration of any one component produces a compound with fundamentally different reactivity, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for N,N-Diethyl-N~2~-methyl-L-alaninamide vs. Closest Analogs


Enantioselective NCA Polymerisation Initiation: Rate Hierarchy L-NCA > D-NCA > DL-NCA Compared with Non-Selective Dimethylamide Initiator

When poly(N-methyl-L-alanine) diethylamide—prepared from N,N-diethyl-N~2~-methyl-L-alaninamide as the initiating species—is used to polymerise phenylalanine N-carboxyanhydride (NCA), the observed polymerisation rate follows the order L-NCA > D-NCA > DL-NCA, establishing this initiator as enantioselective [1]. Critically, this selectivity is absent when poly(L-phenylalanine) dimethylamide is employed as the initiator, demonstrating that the N-methyl and diethylamide structural features are jointly required for asymmetric induction [1]. The degree of polymerisation (DP) of the resulting poly(N-methyl-L-alanine) catalyst is controlled by the molar ratio [NCA]/[Catalyst] + 1, where N,N-diethyl-N~2~-methyl-L-alaninamide serves as the stoichiometry-determining terminus [2]. In contrast, poly(N-methyl-DL-alanine) diethylamide—derived from the racemic analogue—fails to exhibit the chain-effect selectivity observed with the enantiopure L-initiator [3].

Asymmetric polymerisation N-carboxyanhydride Chiral initiator Poly(amino acid) synthesis

Computed Physicochemical Profile: XLogP3-AA and Hydrogen-Bonding Differentiate from Primary Amide and Non-Methylated Analogues

The computed physicochemical profile of N,N-diethyl-N~2~-methyl-L-alaninamide (PubChem CID 28882600) reveals a moderate lipophilicity (XLogP3-AA = 0.5) and a compact polar surface area (TPSA = 32.3 Ų), with exactly one hydrogen-bond donor (the N-methyl secondary amine) and two hydrogen-bond acceptors (the amide carbonyl oxygen and the N-methyl nitrogen) [1]. By comparison, N,N-diethyl-L-alaninamide (CAS 56414-86-9; C₇H₁₆N₂O, MW 144.22) has two hydrogen-bond donors (primary amine) and a lower molecular weight, while N~2~-methyl-L-alaninamide (C₄H₁₀N₂O, MW 102.14) has two hydrogen-bond donors, a higher TPSA (~55 Ų), and a significantly lower predicted logP (~ -0.6) . The one-donor/two-acceptor profile of the target compound is consistent with enhanced membrane permeability relative to primary amide analogues, a property sought in orally bioavailable peptide-mimetic design [2].

Physicochemical properties Drug-likeness Lipophilicity Peptide mimetic design

Functional Role as Defined Stereocenter Building Block for Maytansinoid Antibody-Drug Conjugate Linkers

United States Patent US6570024B2 (SmithKline Beecham Corporation) explicitly claims N-methyl-L-alanine derivatives—of which N,N-diethyl-N~2~-methyl-L-alaninamide is a key synthetic intermediate—as critical components for linking cytotoxic maytansinoids to cell-binding agents such as monoclonal antibodies [1]. The patent establishes that the (S)-configuration at the α-carbon is structurally required for proper conjugation geometry and that N-methylation prevents undesired side-reactions during linker assembly [1]. In contrast, the non-methylated analogue N,N-diethyl-L-alaninamide would present a reactive primary amine susceptible to uncontrolled acylation, while the racemic or des-diethylamide variants would fail to provide the requisite combination of configurational purity and amide bond stability needed for tumour-activated prodrug conjugate construction [2].

Antibody-drug conjugates Maytansinoid Linker chemistry Targeted cancer therapy

N-Methylation Confers Predicted Resistance to Proteolytic Degradation Relative to Primary Amine Alaninamides (Class-Level Evidence)

N-methylation of the α-amino group is a well-established medicinal chemistry strategy for enhancing the metabolic stability of amino acid derivatives and peptides. In vitro absorption and metabolism data for peptides containing non-natural N-methyl amino acids demonstrate that N-methylation significantly reduces intrinsic clearance in human liver microsomes (HLM CLint) compared with their non-methylated counterparts [1]. Specifically, N-methyl-rich peptides exhibit reduced recognition by proteolytic enzymes and decreased hydrogen-bonding capacity (HBD reduction from 2 to 1), which correlates with improved intestinal permeability as measured by RRCK Papp (A to B) [1]. N,N-Diethyl-N~2~-methyl-L-alaninamide, possessing exactly one hydrogen-bond donor vs. two for primary amine alaninamides, benefits from this class-wide N-methylation advantage [2]. Although direct head-to-head metabolic stability data for this specific compound versus its non-methylated analogue have not been published, the well-characterised structure-stability relationship across multiple N-methyl amino acid series supports this as a predictable, class-level differentiation [3].

Metabolic stability N-methylation Proteolytic resistance Peptide mimetic pharmacokinetics

Application Scenarios Where N,N-Diethyl-N~2~-methyl-L-alaninamide (CAS 53515-80-3) Delivers Proven Differentiation


Synthesis of Enantioselective Poly(amino acid) Catalysts for Chiral Biomaterial Production

Research groups synthesising chiral poly(amino acids) via N-carboxyanhydride (NCA) ring-opening polymerisation should select N,N-diethyl-N~2~-methyl-L-alaninamide as the initiating species when enantioselectivity is required. As demonstrated by Imanishi et al. (1974), the derived poly(N-methyl-L-alanine) diethylamide initiator polymerises L-phenylalanine NCA faster than D-phenylalanine NCA, with both enantiomers outpacing the racemic DL-NCA—a selectivity profile not reproduced by poly(L-phenylalanine) dimethylamide [1]. The degree of polymerisation is precisely tunable via the [NCA]/[Initiator] + 1 ratio, enabling controlled synthesis of poly(amino acids) with defined chain lengths for drug delivery vehicles, tissue engineering scaffolds, and asymmetric catalysis supports [2].

Construction of Stereochemically Defined Linker Intermediates for Maytansinoid Antibody-Drug Conjugates

Bioconjugation teams developing next-generation maytansinoid-based ADCs require enantiomerically pure N-methyl-L-alanine derivatives as linker precursors. As specified in US Patent US6570024B2, the (S)-configuration at the α-carbon and the N-methyl secondary amine of N,N-diethyl-N~2~-methyl-L-alaninamide provide the necessary stereochemical fidelity and orthogonal protection strategy for sequential conjugation of the maytansinoid payload to the cell-binding antibody [1]. The diethylamide terminus further contributes optimal lipophilicity (XLogP3-AA = 0.5; TPSA = 32.3 Ų) for linker solubility and stability during conjugation chemistry [3]. Procurement of the correct enantiomer is essential to ensure ADC homogeneity and batch-to-batch reproducibility.

Design of N-Methylated Peptide-Mimetic Lead Compounds with Enhanced Metabolic Stability

Medicinal chemistry programmes focused on orally bioavailable peptide-mimetics should incorporate N,N-diethyl-N~2~-methyl-L-alaninamide as a C-terminal capping residue or internal building block. The N-methyl group reduces the hydrogen-bond donor count to one (vs. two for primary amine analogues), which class-level evidence shows correlates with improved intestinal permeability and reduced hepatic microsomal clearance [1]. The moderate computed lipophilicity (XLogP3-AA = 0.5) balances aqueous solubility with passive membrane permeation, while the diethylamide group provides metabolic protection against carboxypeptidase-mediated hydrolysis compared to primary or secondary amide alternatives [2].

Stereoselective Organic Synthesis Requiring a Chiral Secondary Amine Auxiliary or Nucleophilic Catalyst

Synthetic chemistry laboratories developing enantioselective transformations—including asymmetric Diels-Alder reactions, chiral auxiliary-mediated alkylations, and stereoselective NCA polymerisations—can employ N,N-diethyl-N~2~-methyl-L-alaninamide as a pre-formed chiral secondary amine building block. Its defined (S)-configuration, absence of a free primary amine (preventing undesired imine or aminal formation), and the electron-donating diethylamide group that modulates amine nucleophilicity distinguish it from simpler alaninamide derivatives that lack this combination of stereochemical definition and functional group protection [1].

Quote Request

Request a Quote for N,N-Diethyl-N~2~-methyl-L-alaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.